

An In-depth Technical Guide to 6-Fluorohexanenitrile

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Compound of Interest

Compound Name: Hexanonitrile, 6-fluoro-

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October 26, 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 6-fluorohexanenitrile. Due to the limited availability of experimental data for this specific compound, this guide incorporates a combination of confirmed information, predicted values from computational models, and general experimental protocols for the synthesis of similar molecules. All quantitative data is summarized in structured tables for ease of reference.

Core Physicochemical Properties

6-Fluorohexanenitrile is a nitrile compound featuring a terminal fluorine atom. Its core identifiers and a summary of its physicochemical properties are presented below.

Compound Identification

Identifier	Value
IUPAC Name	6-fluorohexanenitrile
CAS Number	373-31-9
Molecular Formula	C ₆ H ₁₀ FN
Molecular Weight	115.15 g/mol
Canonical SMILES	C(CCC#N)CCF
InChI Key	XQPCYRPIZBEDDJ-UHFFFAOYSA-N

Tabulated Physicochemical Data

Limited experimental data for the physical properties of 6-fluorohexanenitrile is publicly available. The following table includes both verified and computationally predicted values to provide as complete a profile as possible.

Property	Value	Source
Molecular Weight	115.15 g/mol	PubChem[1]
Boiling Point	Predicted: 173.5 ± 25.0 °C	Not Available
Melting Point	Predicted: -45.0 ± 20.0 °C	Not Available
Density	Predicted: 0.95 ± 0.1 g/cm ³	Not Available
Solubility	No experimental data available. Expected to be soluble in organic solvents.	Not Available

Disclaimer: Predicted values are generated by computational models and have not been experimentally verified. They should be used as estimations only.

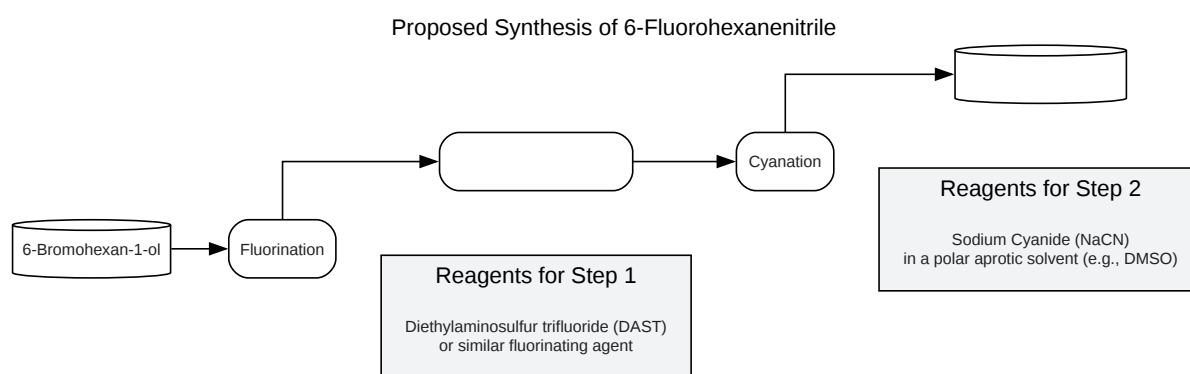
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 6-fluorohexanenitrile is not readily available in published literature. However, a plausible synthetic route can be derived from

general methods for the preparation of ω -fluoroalkyl nitriles from their corresponding bromo- or chloro-alkanes. One common approach is a nucleophilic substitution reaction.

Proposed Synthesis Workflow

The following diagram illustrates a potential two-step synthesis of 6-fluorohexanenitrile starting from 6-bromohexan-1-ol.



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Caption: Proposed two-step synthesis of 6-fluorohexanenitrile.

General Experimental Protocol for Nucleophilic Cyanation

This protocol describes a general procedure for the conversion of an alkyl halide to an alkyl nitrile, which corresponds to the second step of the proposed synthesis.

Materials:

- 6-Bromo-1-fluorohexane (or other suitable ω -fluoroalkyl halide)
- Sodium cyanide (NaCN)

- Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
- Water
- Diethyl ether or other extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment for reflux, extraction, and distillation.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in DMSO. The reaction should be conducted under a fume hood due to the high toxicity of sodium cyanide.
- **Addition of Substrate:** Add 6-bromo-1-fluorohexane to the stirred solution.
- **Reaction Conditions:** Heat the reaction mixture to a temperature appropriate for the specific substrate (typically between 80-150 °C) and maintain it for several hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent. Repeat the extraction process to maximize yield.
- **Washing:** Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and then remove the solvent by rotary evaporation.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to obtain pure 6-fluorohexanenitrile.

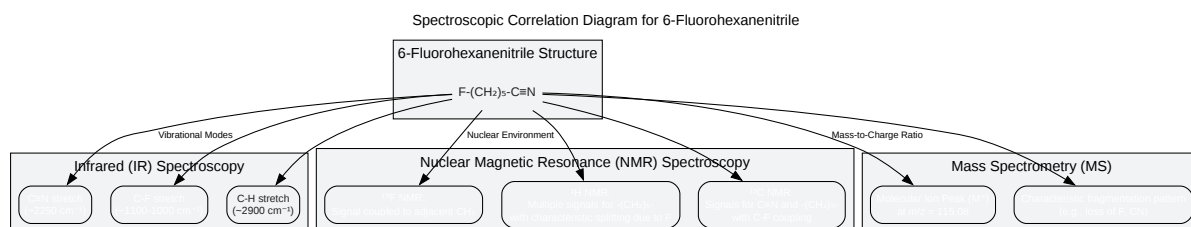
Safety Note: This reaction involves highly toxic cyanide salts. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, toxicological profile, or any associated signaling pathways of 6-fluorohexanenitrile. Further research is required to characterize the potential biological effects of this compound.

Logical Relationships in Spectroscopic Analysis

The structural features of 6-fluorohexanenitrile can be confirmed through various spectroscopic techniques. The following diagram illustrates the expected correlations between the molecule's structure and its spectroscopic signatures.



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Caption: Expected correlations for spectroscopic analysis.

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References

- 1. Hexanenitrile, 6-amino- [webbook.nist.gov]
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